O-(pyridin-2-ylmethyl)hydroxylamine
Overview
Description
O-(pyridin-2-ylmethyl)hydroxylamine: is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. . This compound is characterized by the presence of a hydroxylamine group attached to a pyridin-2-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(pyridin-2-ylmethyl)hydroxylamine typically involves the reaction of hydroxylamine with pyridine derivatives. One common method is the condensation of hydroxylamine with pyridine-2-carboxaldehyde under mild conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: O-(pyridin-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridin-2-ylmethylamine .
Scientific Research Applications
O-(pyridin-2-ylmethyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: this compound is used in the development of catalysts and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of O-(pyridin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors . The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridin-2-ylmethyl moiety can engage in π-π interactions and hydrogen bonding with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Pyridin-2-ylmethylamine: Similar in structure but lacks the hydroxylamine group.
Pyridin-2-ylmethanol: Contains a hydroxyl group instead of a hydroxylamine group.
Pyridin-2-ylmethylhydrazine: Features a hydrazine group instead of a hydroxylamine group.
Uniqueness: O-(pyridin-2-ylmethyl)hydroxylamine is unique due to the presence of both a hydroxylamine group and a pyridin-2-ylmethyl moiety, which confer distinct reactivity and binding properties . This combination allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
O-(pyridin-2-ylmethyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-9-5-6-3-1-2-4-8-6/h1-4H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPPBLLDPIXDRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480745 | |
Record name | O-(pyridin-2-ylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37756-48-2 | |
Record name | O-(pyridin-2-ylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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